molecular formula C16H23NO2 B5082542 2-cyclohexyl-N-(4-methoxybenzyl)acetamide

2-cyclohexyl-N-(4-methoxybenzyl)acetamide

Cat. No.: B5082542
M. Wt: 261.36 g/mol
InChI Key: DCKNOXIXNIVEMW-UHFFFAOYSA-N
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Description

2-cyclohexyl-N-(4-methoxybenzyl)acetamide is an organic compound that belongs to the class of acetamides It features a cyclohexyl group and a 4-methoxybenzyl group attached to the nitrogen atom of the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-N-(4-methoxybenzyl)acetamide can be achieved through a multicomponent reaction, such as the Ugi reaction. This involves the condensation of cyclohexylamine, 4-methoxybenzaldehyde, acetic acid, and isocyanide under mild conditions . The reaction typically proceeds at room temperature and yields the desired product in good quantities.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-N-(4-methoxybenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 2-cyclohexyl-N-(4-methoxybenzyl)amine.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

2-cyclohexyl-N-(4-methoxybenzyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-cyclohexyl-N-(4-methoxybenzyl)acetamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites. The methoxybenzyl group can enhance the compound’s affinity for hydrophobic pockets in proteins, while the acetamide moiety can form hydrogen bonds with amino acid residues .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-2-(4-methoxyphenyl)acetamide
  • N-cyclohexyl-2-(4-methoxybenzyl)propionamide
  • N-cyclohexyl-2-(4-methoxybenzyl)butyramide

Uniqueness

2-cyclohexyl-N-(4-methoxybenzyl)acetamide is unique due to the presence of both cyclohexyl and 4-methoxybenzyl groups, which confer specific chemical and biological properties. The combination of these groups can enhance the compound’s stability, solubility, and interaction with biological targets compared to similar compounds.

Properties

IUPAC Name

2-cyclohexyl-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-19-15-9-7-14(8-10-15)12-17-16(18)11-13-5-3-2-4-6-13/h7-10,13H,2-6,11-12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKNOXIXNIVEMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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